CID 129319647

Description

CID 129319647 is a chemical compound registered in the PubChem database. The lack of direct references to this CID in the provided sources precludes a definitive introduction. Typically, such introductions would include molecular formula, structural features (e.g., functional groups, stereochemistry), and key physicochemical properties (e.g., solubility, LogP) . For example, compounds like Colchicine (CID 6167) and oscillatoxin derivatives (CIDs 101283546, 185389, etc.) are described with structural diagrams and analytical data (GC-MS, NMR) in the evidence .

Properties

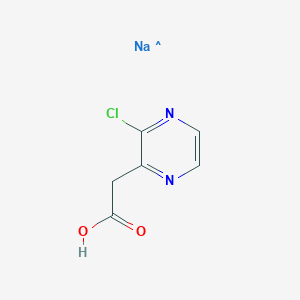

Molecular Formula |

C6H5ClN2NaO2 |

|---|---|

Molecular Weight |

195.56 g/mol |

InChI |

InChI=1S/C6H5ClN2O2.Na/c7-6-4(3-5(10)11)8-1-2-9-6;/h1-2H,3H2,(H,10,11); |

InChI Key |

RRMVVNWDDVNDTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=N1)CC(=O)O)Cl.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 129319647 involves several steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as alkylation, reduction, and cyclization. Each step is carefully monitored to maintain the integrity of the compound.

Industrial Production Methods

In an industrial setting, the production of CID 129319647 is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

CID 129319647 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving CID 129319647 often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction can produce different hydrogenated forms of the compound.

Scientific Research Applications

CID 129319647 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.

Industry: CID 129319647 is used in the production of various industrial chemicals and materials, owing to its unique reactivity and stability.

Mechanism of Action

The mechanism by which CID 129319647 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

A rigorous comparison requires data on CID 129319647’s molecular descriptors, bioactivity, and synthesis. Since this CID is absent from the evidence, a hypothetical framework for comparison is outlined below, based on methodologies in the provided sources:

Table 1: Hypothetical Comparison Framework

Key Observations from Evidence:

Structural Complexity : Oscillatoxin derivatives (e.g., CID 101283546) exhibit macrocyclic structures with methyl and hydroxyl groups, which correlate with their marine toxin activity . In contrast, colchicine (CID 6167) has a simpler tricyclic scaffold optimized for binding tubulin .

Pharmacokinetic Profiles : LogP values vary significantly across compounds. For example, colchicine (LogP 1.92) has moderate lipophilicity, while oscillatoxin D (LogP 3.45) is highly lipophilic, suggesting differences in membrane permeability and bioavailability .

Analytical Characterization : GC-MS and NMR are standard methods for compound identification and purity verification, as shown for CIEO fractions (CID-related compounds) and oscillatoxins .

Limitations and Recommendations

Data Gaps : The absence of CID 129319647 in the evidence highlights a critical limitation. Future studies should prioritize publishing its structural and bioactivity data in line with journal guidelines (e.g., Journal of Chemical Sciences requires full NMR, HRMS, and elemental analysis for new compounds) .

Methodological Consistency: Comparative studies must align with standardized protocols, such as using SI units, IUPAC nomenclature, and machine-learning models for placental transfer prediction (as in CID 6000’s analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.